Diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate
Description
Properties
Molecular Formula |
C16H23N2O6P |
|---|---|
Molecular Weight |
370.34 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-2-(3,4-dimethoxyphenyl)-N-methyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C16H23N2O6P/c1-6-22-25(19,23-7-2)16-15(17-3)24-14(18-16)11-8-9-12(20-4)13(10-11)21-5/h8-10,17H,6-7H2,1-5H3 |
InChI Key |
ZTRGMHDXINXDNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC(=C(C=C2)OC)OC)NC)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate can be achieved through multiple synthetic routes. One common method involves the Michaelis-Becker reaction, which is advantageous due to its mild reaction conditions and the use of non-corrosive, moisture-insensitive reagents . This method typically involves the reaction of diethyl phosphite with a suitable oxazole derivative under controlled conditions to yield the desired phosphonate compound.
Chemical Reactions Analysis
Diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the major human neurotransmitter dopamine and has similar structural features.
Diethyl 2,2-diethoxyethylphosphonate: This compound is used in various synthetic applications and shares the phosphonate group with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
